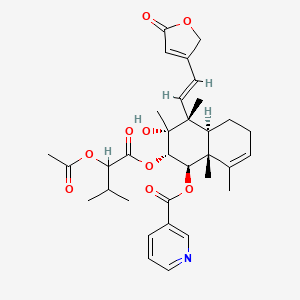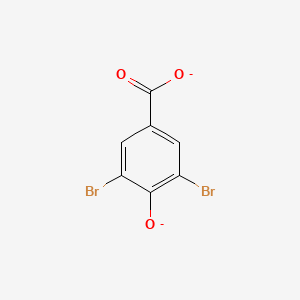
3,5-Dibromo-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-4-oxidobenzoate(2-) is dianon of 3,5-dibromo-4-hydroxybenzoic acid arising from deprotonation of both the carboxy and phenolic functions. It is a monocarboxylic acid anion and a phenolate anion. It is a conjugate base of a 3,5-dibromo-4-hydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Rearrangements and Reactions
- The reaction of 3,5-dibromo-4-hydroxybenzoic acid with NaNO2 in acetic acid leads to dibromonitrophenol through nitrosodecarboxylation, a process involving rearrangements and oxidation (Shishkin & Fadin, 2008).
Biotransformation and Environmental Impact
- 3,5-Dibromo-4-hydroxybenzoate undergoes biotransformation under various anaerobic conditions, indicating its environmental degradability and potential impact on ecological systems (Knight, Berman, & Häggblom, 2003).
Novel Catabolic Pathways
- A new oxidative decarboxylation pathway for 3,5-dibromo-4-hydroxybenzoate catabolism was identified in Pigmentiphaga sp. strain H8, broadening understanding of microbial catabolism of halogenated compounds (Chen et al., 2018).
Herbicide Resistance and Detoxification
- The bxn gene from Klebsiella ozaenae, encoding a nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, has been used to create transgenic plants resistant to bromoxynil, demonstrating applications in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).
Root Growth and Herbicide Metabolism
- The herbicides ioxynil and bromoxynil, derivatives of 3,5-dibromo-4-hydroxybenzoate, have been studied for their mode of action, metabolism, and impact on root growth in agricultural contexts (Wain, 1977).
Biodegradation and Environmental Processing
- Klebsiella pneumoniae subsp. ozaenae can metabolize bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, furthering our understanding of the microbial processing of herbicides in the environment (McBride, Kenny, & Stalker, 1986).
Polymer Synthesis
- The synthesis of high molecular weight poly(4-hydroxybenzoate)s, including derivatives of 3,5-dibromo-4-hydroxybenzoic acid, demonstrates its application in creating new polymeric materials (Kricheldorf & Schwarz, 1984).
Enzymatic Transformations in Microorganisms
- Pseudomonas testosteroni's 3-Hydroxybenzoate 4-hydroxylase shows affinity for 3,5-dibromo-4-hydroxybenzoic acid, indicating its role in microbial transformations of similar compounds (Michalover, Ribbons, & Hughes, 1973).
Eigenschaften
Produktname |
3,5-Dibromo-4-hydroxybenzoate |
|---|---|
Molekularformel |
C7H2Br2O3-2 |
Molekulargewicht |
293.9 g/mol |
IUPAC-Name |
3,5-dibromo-4-oxidobenzoate |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)/p-2 |
InChI-Schlüssel |
PHWAJJWKNLWZGJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




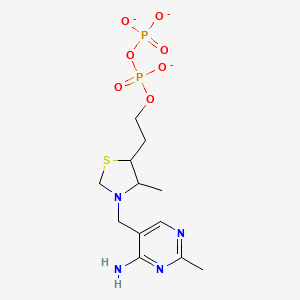
![(2S,3S,3a'S,4S,5'R)-8'-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5'-pentyl-3',3a',5',6'-tetrahydrospiro[oxolane-2,2'-pyrano[2,3,4-de][1]benzopyran]-9'-carboxylic acid](/img/structure/B1263399.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)
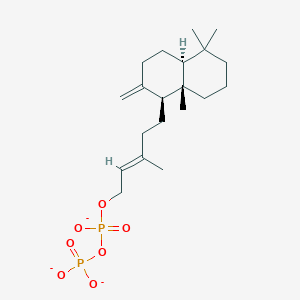

![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)
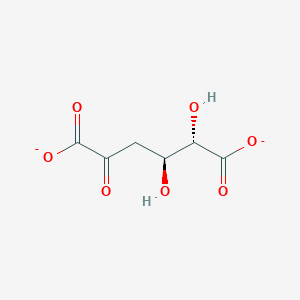
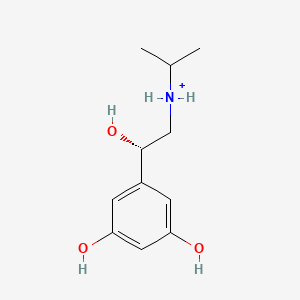

![4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)
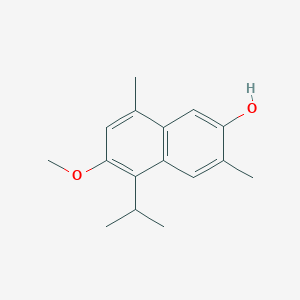
![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)
